9-Methyloxepino[2,3-B]quinoxaline
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Overview
Description
9-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structure of this compound, which includes an oxepine ring fused to a quinoxaline core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of substituted isatins with o-phenylenediamine in the presence of catalysts such as Brønsted acids (e.g., acetic, formic, or hydrochloric acid) or nanoparticles (e.g., copper-doped CdS or cerium (IV) oxide) under microwave irradiation . These reactions can proceed in aqueous or organic media, leading to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. Transition-metal-free catalysis and green chemistry principles are often employed to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 9-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 9-Methyloxepino[2,3-B]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their potential use in energy storage devices such as redox flow batteries .
Mechanism of Action
The mechanism of action of 9-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, leading to the inhibition of cell proliferation and tumor growth . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for drug development.
Comparison with Similar Compounds
Indolo[2,3-B]quinoxaline: Known for its applications in optoelectronics and medicinal chemistry.
Pyrrolo[2,3-B]quinoxaline: Studied for its kinase inhibitory activity and potential use in cancer therapy.
Thiazolo[3,4-A]quinoxaline: Exhibits significant antiviral and antimicrobial properties.
Uniqueness: 9-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and biological properties. This structural feature allows for the development of novel compounds with enhanced stability, solubility, and biological activity compared to other quinoxaline derivatives .
Properties
CAS No. |
62911-90-4 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-methyloxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O/c1-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-16-13/h2-8H,1H3 |
InChI Key |
MJEZDXOEDJQLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Origin of Product |
United States |
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